![molecular formula C10H8N4O4 B2391854 methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate CAS No. 167626-49-5](/img/structure/B2391854.png)
methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate
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Overview
Description
“Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is a chemical compound with the molecular formula C10H8N4O4 . It is a derivative of 3-nitro-1H-1,2,4-triazole, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which are related to the compound , involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis
The molecular structure of “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” can be represented by the SMILES string [O-]N+c1nc[nH]n1 . The empirical formula is C2H2N4O2 .Physical And Chemical Properties Analysis
The compound “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is thermally stable with decomposition onset temperatures ranging from 147–228 °C . It exhibits acceptable densities (1.77–1.80 g cm^−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Scientific Research Applications
Energetic Materials
Synthesis Strategy: The synthesis involves reactions with 1-amino-3-nitro-1H-1,2,4-triazole and 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide, followed by subsequent transformations to yield nitro, azo, and methylene dinitramine substituted furazans .
Performance: Model solid composite propellants based on nitro and methylene dinitramine substituted furazans outperform formulations based on CL-20, HMX, and RDX in terms of specific impulse level .
Antiproliferative Agents
In the realm of medicinal chemistry, methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate derivatives have shown promise as antiproliferative agents. For instance:
- Compound Example : 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells (IC50 = 2 μM) .
Breast Cancer Therapies
Although not directly related to the compound itself, the 1,2,4-triazole ring has significance in breast cancer treatment:
- Approved Drugs : Letrozole and anastrozole, both containing a 1,2,4-triazole ring, are FDA-approved first-line therapies for postmenopausal women with breast cancer .
Trace Detection
Lastly, 3-Nitro-1H-1,2,4-triazole has been employed for detecting trace amounts of mercuric ions in aqueous solutions .
Future Directions
The compounds synthesized from 1-amino-3-nitro-1H-1,2,4-triazole, such as “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate”, have been estimated as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s . This suggests potential future applications in the field of propellants.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit inhibitory activities against certain cancer cell lines .
Mode of Action
It is known that similar compounds can stabilize certain elements towards disproportionation and oxidation, thus enhancing their catalytic effect .
Biochemical Pathways
Related compounds have been shown to influence the azide-acetylene cycloaddition .
Pharmacokinetics
It is known that similar compounds can have poor solubility in water and most other suitable medicinal solvents, leading to negligible bioaccessibility .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can be influenced by environmental factors . For instance, similar compounds have been shown to have increased explosive sensitivity in the presence of moisture .
properties
IUPAC Name |
methyl 3-nitro-4-(1,2,4-triazol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFMQWPQIKIILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate |
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